molecular formula C9H16O3 B13160406 2-(Butan-2-yl)oxolane-2-carboxylic acid

2-(Butan-2-yl)oxolane-2-carboxylic acid

Cat. No.: B13160406
M. Wt: 172.22 g/mol
InChI Key: CMGPTJRKLJAVPR-UHFFFAOYSA-N
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Description

2-(Butan-2-yl)oxolane-2-carboxylic acid is a bicyclic carboxylic acid comprising a tetrahydrofuran (oxolane) ring substituted at the 2-position with a branched butan-2-yl (sec-butyl) group and a carboxylic acid functional group. Its molecular formula is C₉H₁₆O₃, with a molecular weight of 172.22 g/mol (calculated). The compound’s structure combines lipophilic (branched alkyl) and hydrophilic (carboxylic acid) moieties, making it relevant for applications in organic synthesis, agrochemicals, or pharmaceuticals.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

2-butan-2-yloxolane-2-carboxylic acid

InChI

InChI=1S/C9H16O3/c1-3-7(2)9(8(10)11)5-4-6-12-9/h7H,3-6H2,1-2H3,(H,10,11)

InChI Key

CMGPTJRKLJAVPR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(CCCO1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-yl)oxolane-2-carboxylic acid typically involves the reaction of butan-2-yl with oxolane-2-carboxylic acid under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reaction and achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. These methods often include continuous flow reactors and advanced purification techniques to obtain the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yl)oxolane-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2-(Butan-2-yl)oxolane-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Butan-2-yl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs of 2-(butan-2-yl)oxolane-2-carboxylic acid, highlighting differences in substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/R-Group CAS Number Key Features
This compound C₉H₁₆O₃ 172.22 Branched sec-butyl Not explicitly provided Lipophilic alkyl chain; potential for stereochemical complexity
2-(Prop-2-en-1-yl)oxolane-2-carboxylic acid C₈H₁₂O₃ 156.18 Allyl (unsaturated) 267425-71-8 Presence of double bond enhances reactivity (e.g., polymerization, Diels-Alder)
2-(Methoxymethyl)oxolane-2-carboxylic acid C₈H₁₂O₄ 160.17 Methoxymethyl (ether) 1832579-71-1 Increased polarity due to ether oxygen; improved water solubility
2-(Oxan-2-yl)oxolane-2-carboxylic acid C₁₀H₁₆O₄ 200.23 Oxane (tetrahydropyran) ring CID 132372848 Additional oxygen atom; extended ring system may enhance stability
2-(Propan-2-yl)oxolane-3-carboxylic acid C₈H₁₄O₃ 158.20 Isopropyl (branched alkyl) 1490063-59-6 Carboxylic acid at position 3; steric effects differ from 2-substituted analogs

Functional and Reactivity Differences

  • Alkyl vs. Unsaturated Substituents :
    The allyl group in 2-(prop-2-en-1-yl)oxolane-2-carboxylic acid introduces conjugation and reactivity absent in the saturated butan-2-yl analog. For instance, the allyl group can participate in cycloaddition reactions or act as a leaving group in nucleophilic substitutions .
  • Ether vs. Alkyl Substituents :
    The methoxymethyl substituent in 2-(methoxymethyl)oxolane-2-carboxylic acid increases polarity, likely lowering the compound’s logP (lipophilicity) compared to the butan-2-yl analog. This makes it more suitable for aqueous-phase reactions or drug delivery systems .

Stereochemical and Application Considerations

  • Stereoisomerism : highlights the importance of stereochemistry in butan-2-yl esters (e.g., EFETOV-S-S-5 vs. EFETOV-S-5), where enantiomers exhibit distinct biological activities as insect pheromones . While direct data on the carboxylic acid’s stereoisomers are absent, analogous behavior is plausible.
  • Applications :
    • The butan-2-yl esters in demonstrate utility as synthetic attractants, suggesting that the carboxylic acid could serve as a precursor for bioactive esters .
    • The methoxymethyl analog’s polarity may favor use in pharmaceutical intermediates, whereas the oxane-substituted variant’s stability suits industrial catalysis .

Research Findings and Trends

Substituent Effects on Acidity :
Alkyl groups (e.g., butan-2-yl, isopropyl) are electron-donating, slightly reducing the carboxylic acid’s acidity compared to electron-withdrawing substituents. However, the methoxymethyl group’s ether oxygen may delocalize electron density, further modulating acidity .

Biological Activity :
Branched alkyl chains (e.g., butan-2-yl) enhance lipophilicity, improving membrane permeability in bioactive compounds. This is critical in pheromone design, as seen in .

Synthetic Flexibility : The oxolane ring’s rigidity and substituent diversity enable tailored modifications for target applications, such as chiral resolution in asymmetric synthesis.

Biological Activity

2-(Butan-2-yl)oxolane-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H12O3\text{C}_7\text{H}_{12}\text{O}_3

This compound features a five-membered oxolane ring with a carboxylic acid functional group, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. The Minimum Inhibitory Concentration (MIC) values for common pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The IC50 values for these cell lines are presented in Table 2.

Cell Line IC50 (µM)
HeLa15.5
MCF-722.3

Mechanistic studies revealed that the compound may activate caspase pathways, leading to programmed cell death.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, particularly those associated with bacterial cell wall synthesis.
  • Receptor Modulation : The compound interacts with various receptors, potentially modulating signaling pathways related to inflammation and apoptosis.

Study on Antimicrobial Effects

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results confirmed its effectiveness, particularly against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .

Study on Anticancer Activity

A recent investigation published in Cancer Letters examined the effects of this compound on breast cancer cells. The study indicated that treatment with varying concentrations led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways .

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